molecular formula C19H25NO5S B10863380 4-[(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoic acid

4-[(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B10863380
M. Wt: 379.5 g/mol
InChI Key: QSAIKWFLQNXUQZ-UHFFFAOYSA-N
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Description

4-{[(3-CYCLOHEXENYLMETHYL)(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZOIC ACID is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core with a sulfonyl group and a unique combination of cyclohexenylmethyl and tetrahydro-2-furanylmethyl groups attached to an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-CYCLOHEXENYLMETHYL)(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoic acid derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The cyclohexenylmethyl and tetrahydro-2-furanylmethyl groups are then attached via nucleophilic substitution reactions, using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-CYCLOHEXENYLMETHYL)(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create complex molecules for research and development.

    Biology: The compound may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications could include the development of new drugs targeting specific pathways or diseases.

    Industry: It can be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(3-CYCLOHEXENYLMETHYL)(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with sulfonyl groups and various substituents. Examples are:

  • 4-{[(3-CYCLOHEXENYLMETHYL)(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZOIC ACID derivatives with different amino group substitutions.
  • Benzoic acid derivatives with sulfonyl groups and other cyclic or heterocyclic substituents.

Uniqueness

The uniqueness of 4-{[(3-CYCLOHEXENYLMETHYL)(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

4-[cyclohex-3-en-1-ylmethyl(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C19H25NO5S/c21-19(22)16-8-10-18(11-9-16)26(23,24)20(14-17-7-4-12-25-17)13-15-5-2-1-3-6-15/h1-2,8-11,15,17H,3-7,12-14H2,(H,21,22)

InChI Key

QSAIKWFLQNXUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2CCC=CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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